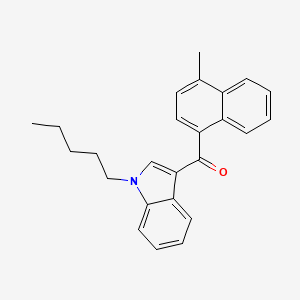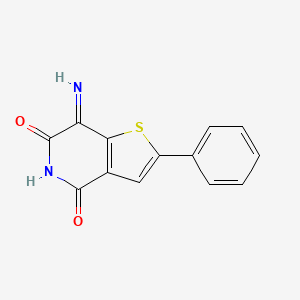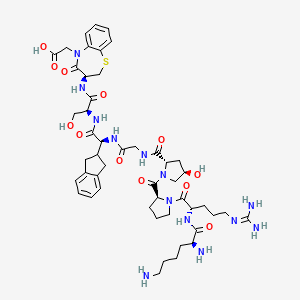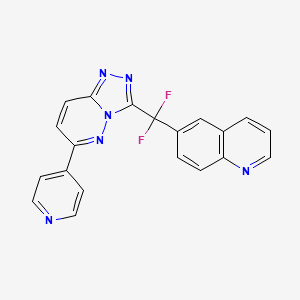
JWH-122
Descripción general
Descripción
JWH 122: es un compuesto cannabimimético sintético que fue descubierto por John W. Huffman. Es un análogo metilado de JWH 018 y tiene una fórmula química de C₂₅H₂₅NO . Este compuesto es conocido por su alta afinidad por los receptores cannabinoides CB₁ y CB₂, con constantes de disociación (Kᵢ) de 0,69 nanomolar y 1,2 nanomolar, respectivamente .
Aplicaciones Científicas De Investigación
JWH 122 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar de referencia en química analítica para la detección y cuantificación de cannabinoides sintéticos.
Biología: Se estudió por sus efectos sobre los receptores cannabinoides y sus posibles aplicaciones terapéuticas.
Medicina: Se investigó por su posible uso en el manejo del dolor y la neuroprotección.
Industria: Se utiliza en el desarrollo de nuevos cannabinoides sintéticos y compuestos relacionados
Mecanismo De Acción
JWH 122 ejerce sus efectos al unirse a los receptores cannabinoides CB₁ y CB₂. La afinidad de unión es alta, lo que lleva a una potente actividad agonista. El compuesto activa estos receptores, que están involucrados en varios procesos fisiológicos, incluida la percepción del dolor, la regulación del estado de ánimo y la respuesta inmunitaria. La activación de los receptores CB₁ en el sistema nervioso central es principalmente responsable de los efectos psicoactivos, mientras que los receptores CB₂ en el sistema inmunitario median los efectos antiinflamatorios .
Análisis Bioquímico
Biochemical Properties
JWH-122 displays high affinities for both CB1 and CB2 receptors . The interaction between this compound and these receptors is crucial in its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
As with all scientific research, new findings may emerge that could alter our current understanding of this compound .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de JWH 122 implica la reacción de 1-pentilindol con cloruro de 4-metil-1-naftoilo en presencia de una base como la trietilamina. La reacción generalmente ocurre en un solvente anhidro como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando cromatografía en columna .
Métodos de Producción Industrial: La producción industrial de JWH 122 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: JWH 122 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de indol o naftaleno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Productos Principales:
Oxidación: Derivados hidroxilados de JWH 122.
Reducción: Formas reducidas con grupos hidroxilo.
Sustitución: Derivados halogenados.
Comparación Con Compuestos Similares
Compuestos Similares:
JWH 018: El compuesto principal de JWH 122, con una estructura similar pero sin el grupo metilo en el anillo de naftaleno.
JWH 210: Otro cannabinoide sintético con una estructura similar pero con un grupo etilo en lugar de un grupo metilo en el anillo de naftaleno.
JWH 398: Un compuesto relacionado con diferentes sustituyentes en los anillos de indol y naftaleno
Singularidad: JWH 122 es único debido a su alta afinidad de unión por ambos receptores CB₁ y CB₂, lo que lo convierte en un agonista potente. La presencia del grupo metilo en el anillo de naftaleno lo distingue de otros compuestos similares y contribuye a su perfil farmacológico específico .
Propiedades
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210965 | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-47-2 | |
| Record name | JWH 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44147RI31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does JWH-122 interact with cannabinoid receptors?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. [, , ] It binds to these receptors with high affinity, leading to their activation. [] This activation triggers a cascade of downstream signaling events, primarily through G-protein-coupled pathways.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C25H25NO, and its molecular weight is 355.47 g/mol. [, ]
Q3: What are the key spectroscopic characteristics of this compound?
A3: The spectroscopic data for this compound, including mass spectra (EI-MS and ESI-MS/MS), infrared (IR-ATR), and nuclear magnetic resonance (NMR), can be found in various studies. [, , ] These data are crucial for identifying and characterizing the compound.
Q4: What is known about the stability of this compound under different conditions?
A4: this compound tends to be unstable in biological matrices like urine. [, ] Its stability can be influenced by factors like temperature, pH, and the presence of enzymes. Proper storage and handling are essential to minimize degradation.
Q5: Has research investigated the compatibility of this compound with different materials for storage or formulation?
A5: While specific studies on material compatibility are limited, researchers have explored various extraction methods and analytical techniques, suggesting compatibility with solvents like methanol and acetonitrile. [, , ]
Q6: What is the pharmacokinetic profile of this compound?
A6: While comprehensive data on the pharmacokinetics of this compound are limited, studies have shown that it is rapidly absorbed after inhalation, with peak concentrations reached within minutes. [, ] It is then metabolized, primarily via hydroxylation and carboxylation, and excreted mainly in urine. [, , ]
Q7: How long does this compound remain detectable in biological matrices like urine and hair?
A7: The detection window varies depending on the matrix, dosage, and individual metabolism. Studies have detected this compound metabolites in urine for several days after consumption. [, ] In hair, it can be detected for a longer duration, reflecting drug use over a more extended period. [, ]
Q8: What are the known toxicological effects of this compound?
A8: this compound has been associated with various adverse effects, including tachycardia, agitation, hallucinations, hypertension, vomiting, hypokalemia, seizures, and acute psychosis. [, , ] Its high potency and efficacy at CB1 receptors are thought to contribute to its toxicity. []
Q9: What analytical methods are used to detect and quantify this compound in biological samples?
A9: The most common analytical methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer high sensitivity and selectivity for detecting and quantifying this compound and its metabolites in various biological matrices.
Q10: Have analytical methods for this compound been validated for forensic and clinical use?
A10: Several studies have focused on validating analytical methods for this compound and other synthetic cannabinoids in biological matrices like serum, urine, and hair. [, , ] Validation ensures the accuracy, precision, and reliability of the results for forensic and clinical applications.
Q11: How do structural modifications of this compound affect its activity and potency?
A11: Research on the structure-activity relationship of this compound analogs has revealed that even minor structural changes can significantly impact its potency, selectivity, and duration of action. [, , ] For instance, halogenation of the N-alkyl side chain can enhance potency at CB1 receptors. []
Q12: When was this compound first synthesized, and how has research on this compound evolved?
A12: this compound emerged in the early 2010s as a new psychoactive substance in "herbal incense" products. [, , ] Initial research focused on identifying and characterizing the compound, followed by studies on its analytical detection in biological samples. More recently, research has focused on understanding its pharmacological properties, metabolism, and toxicological profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)



![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)

